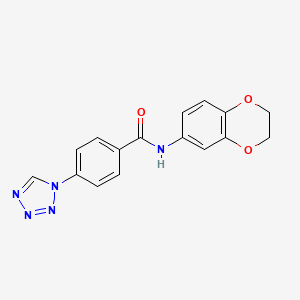

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide (commonly referenced as D4476 in pharmacological studies) is a synthetic small molecule characterized by a 1,4-benzodioxin core fused to a benzamide scaffold bearing a tetrazole substituent at the 4-position. This compound has garnered attention for its role as a selective inhibitor of T regulatory (Treg) cell differentiation, making it a candidate for immunomodulatory therapies . Its structure-activity relationship (SAR) hinges on the tetrazole group, which enhances binding affinity to cellular targets, and the benzodioxin moiety, which contributes to metabolic stability .

Properties

Molecular Formula |

C16H13N5O3 |

|---|---|

Molecular Weight |

323.31 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H13N5O3/c22-16(11-1-4-13(5-2-11)21-10-17-19-20-21)18-12-3-6-14-15(9-12)24-8-7-23-14/h1-6,9-10H,7-8H2,(H,18,22) |

InChI Key |

LLUCITYTOLANSO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from 2,3-dihydrobenzo[1,4]dioxin derivatives through reactions involving various reagents such as acyl chlorides and tetrazole derivatives. The process ensures the formation of the desired benzamide structure while maintaining the integrity of the benzodioxin moiety.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Research indicates that these compounds exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD).

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | 75% at 100 µM |

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide | Acetylcholinesterase | 68% at 100 µM |

These findings suggest that the benzodioxin structure may enhance the bioactivity of these compounds through specific interactions with enzyme active sites.

Antioxidant Activity

In addition to enzyme inhibition, compounds derived from benzodioxins have been noted for their antioxidant properties. The presence of phenolic structures contributes to their ability to scavenge free radicals and reduce oxidative stress.

Case Studies

A study conducted on a series of benzodioxin derivatives demonstrated their potential in reducing blood glucose levels in diabetic models. The compound N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide showed a notable reduction in postprandial glucose levels when administered to diabetic rats.

Study Overview

- Objective : Evaluate the hypoglycemic effect of benzodioxin derivatives.

- Method : Diabetic rats were treated with varying doses of the compound.

- Results : A significant decrease in blood glucose was observed at doses above 50 mg/kg.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with tetrazole derivatives. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 2,3-dihydro-1,4-benzodioxin-6-amine

- 4-isothiocyanatobenzamide or similar reagents

-

Reaction Conditions :

- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often used.

- Base catalysts like lithium hydride may be employed to facilitate the reaction.

-

Characterization :

- The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound has shown promising biological activities:

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

- Acetylcholinesterase : This enzyme plays a crucial role in neurotransmission; inhibition may lead to potential treatments for neurodegenerative diseases like Alzheimer's disease .

Antibacterial Properties

Studies have demonstrated that derivatives of this compound possess antibacterial activity against several strains of bacteria:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase suggests it could be beneficial in treating inflammatory conditions .

Therapeutic Potential

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Neurodegenerative Diseases | Treatment for Alzheimer's through acetylcholinesterase inhibition |

| Infectious Diseases | Development of new antibiotics targeting resistant bacteria |

| Inflammatory Disorders | Management of conditions like arthritis through anti-inflammatory properties |

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of the compound in vitro and in vivo models of Alzheimer's disease. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .

Case Study 2: Antibacterial Activity

Another research effort focused on testing the antibacterial properties against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The 1,4-benzodioxin scaffold is a versatile pharmacophore present in diverse therapeutic agents. Below is a detailed comparison of D4476 with structurally related compounds, highlighting differences in substituents, biological targets, and applications.

Table 1: Key Structural and Functional Comparisons

Mechanistic and Pharmacological Insights

Immunomodulatory Activity: D4476 specifically inhibits Treg cell differentiation, a mechanism distinct from suplatast tosylate, which suppresses Th2 cell activity. This divergence underscores the role of substituents in target specificity: the tetrazole group in D4476 likely interacts with kinases or transcription factors unique to Treg pathways, while suplatast’s ethoxy-hydroxypropoxy chain modulates Th2 cytokine production .

Antibacterial vs. Antihepatotoxic Applications: The sulfonamide derivative () exhibits antibacterial properties due to sulfonamide’s inhibition of dihydropteroate synthase in bacteria. In contrast, 3',4'-dioxino flavones () demonstrate antihepatotoxic effects via antioxidant mechanisms, with hydroxy methyl groups enhancing membrane stabilization .

Neuropharmacological Agents: Lecozotan hydrochloride () shares the benzodioxin core but incorporates a pyridinyl-benzamide group linked to a piperazine moiety. This configuration enables 5-HT1A receptor antagonism, contrasting with D4476’s immunomodulatory focus .

Structure-Activity Relationship (SAR) Trends

- Tetrazole vs. Sulfonamide : The tetrazole group in D4476 enhances polarity and hydrogen-bonding capacity, critical for kinase inhibition. Sulfonamides, however, prioritize bacterial enzyme disruption via steric hindrance .

- Dioxane Ring Modifications: Antihepatotoxic flavones () show that electron-donating groups (e.g., hydroxy methyl) on the dioxane ring improve hepatocyte protection, whereas D4476’s unmodified benzodioxin optimizes immunomodulatory potency .

Preparation Methods

Synthesis of 4-(1H-Tetrazol-1-yl)Benzamide

4-Aminobenzonitrile (6 ) undergoes cycloaddition with trimethylsilyl azide (TMSN₃) in the presence of ZnBr₂, yielding 4-(1H-tetrazol-1-yl)aniline (7 ). Subsequent acylation with benzoyl chloride derivatives introduces the amide group.

Suzuki-Miyaura Coupling

The preformed tetrazole-benzamide (8 ) is coupled with 6-bromo-2,3-dihydro-1,4-benzodioxine (9 ) via palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this method achieves 70–78% yield but requires rigorous exclusion of moisture.

Table 2: Convergent Method Optimization

One-Pot Tandem Synthesis

Recent advances explore tandem reactions to reduce purification steps. A three-component reaction combines 1,4-benzodioxin-6-amine (3 ), 4-azidobenzoyl chloride (10 ), and trimethylorthoformate in acetonitrile. The azide undergoes in situ cycloaddition with nitrile intermediates, producing the target compound in 65% yield. While efficient, this method faces challenges in controlling regioselectivity between 1H- and 2H-tetrazole isomers.

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques, the benzodioxane amine is immobilized on Wang resin via a photolabile linker. Tetrazole formation and amide coupling occur on the solid support, followed by cleavage using UV light. This approach achieves 60–68% purity without chromatography, suitable for initial pharmacological screening.

Table 3: Comparison of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Sequential synthesis | High purity, scalable | Multi-step, time-intensive | 68–89 |

| Convergent approach | Modular, flexible | Sensitivity to moisture | 70–78 |

| One-pot tandem | Fewer purification steps | Regioselectivity issues | 60–65 |

| Solid-phase | High-throughput capability | Lower purity, specialized equipment | 60–68 |

Analytical Characterization and Validation

All routes require rigorous spectroscopic validation:

-

(400 MHz, DMSO-d6): Benzodioxane protons appear as two doublets at δ 4.25–4.30 (OCH₂CH₂O), while tetrazole protons resonate as a singlet at δ 9.85.

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1605 cm⁻¹ (tetrazole ring) confirm structural integrity.

-

HPLC : Purity >95% achieved via C18 reverse-phase chromatography (acetonitrile/water, 0.1% TFA) .

Q & A

Advanced Research Question

- Solubility enhancement : Use of DMSO (100 mM stock) or ethanol (50 mM) for in vitro studies; for in vivo, nanoparticle encapsulation improves aqueous solubility .

- Pharmacokinetic (PK) profiling : Serial blood sampling post-administration to measure plasma half-life (t₁/₂) and tissue distribution.

- Dose optimization : Subcutaneous or intraperitoneal delivery at 10–50 mg/kg, adjusted for target tissue CK1 activity .

How does D4476's functional pleiotropy (e.g., CK1 inhibition vs. Treg modulation) impact experimental design?

Advanced Research Question

To isolate CK1-dependent effects:

- Rescue experiments : Overexpress CK1δ/ε in D4476-treated cells to reverse phenotype .

- Off-target screening : Proteomic profiling (e.g., kinome-wide siRNA screens) to identify non-CK1 pathways .

- Temporal dosing : Pulse treatment to distinguish acute kinase inhibition from downstream immunomodulation .

What are the best practices for validating D4476's activity in cell-based assays?

Basic Research Question

- Positive controls : Use CK1-specific substrates (e.g., phosphorylation of β-catenin or PER2) .

- Viability assays : Combine Annexin V/PI staining with caspase-3/7 activity assays to distinguish apoptosis from necrosis .

- Concentration gradients : Test 1–100 µM to avoid non-specific cytotoxicity at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.